molecular formula C11H15NO3 B1531427 (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 301850-37-3

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1531427
CAS No.: 301850-37-3
M. Wt: 209.24 g/mol
InChI Key: WJJGAKCAAJOICV-SNVBAGLBSA-N
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Description

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Research has been conducted on related compounds that share structural similarities with "(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid", focusing on their synthesis, properties, and applications. For example, studies on the synthesis of derivatives through various chemical reactions provide insights into their electronic properties and thermal behavior, which are crucial for understanding their potential applications in materials science and pharmaceuticals (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Functionalization Techniques

  • Techniques for the functionalization of compounds similar to "this compound" have been explored, highlighting methods to introduce various functional groups. These methodologies are significant for the development of novel compounds with enhanced properties or specific activities, useful in drug development and material science (Gui-Xin Cai, Fu, Li, Wan, & Shi, 2007).

Photochemistry and Photophysics

  • The photochemistry and photophysics of structurally related compounds have been investigated to understand their behavior under light exposure. Such studies are pivotal for applications in photoinitiated polymerization and the development of materials sensitive to light (Jockusch, Landis, Freiermuth, & Turro, 2001).

Electrochemical Behavior

  • Investigations into the electrochemical behavior of analogs provide insights into their redox properties, important for applications in electrochemical sensors and devices (David, Hurvois, Tallec, & Toupet, 1995).

Generation of Structurally Diverse Libraries

  • Research on the generation of structurally diverse libraries through alkylation and ring closure reactions of related compounds showcases the versatility of these molecules in creating a wide range of derivatives. This is crucial for discovering new materials with specific properties or biological activities (Roman, 2013).

Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJGAKCAAJOICV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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